6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol
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Overview
Description
6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with an amino group, a tetrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted pyrimidines and tetrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of inflammatory mediators and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the tetrazole ring.
4-Chloro-2-aminopyrimidine: Similar structure but lacks the sulfanyl group.
1-(4-Chlorophenyl)-1H-tetrazole: Similar structure but lacks the pyrimidine ring.
Uniqueness
6-Amino-2-[1-(4-chloro-phenyl)-1H-tetrazol-5-ylmethylsulfanyl]-pyrimidin-4-ol is unique due to the presence of both the tetrazole and pyrimidine rings, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10ClN7OS |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
4-amino-2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10ClN7OS/c13-7-1-3-8(4-2-7)20-10(17-18-19-20)6-22-12-15-9(14)5-11(21)16-12/h1-5H,6H2,(H3,14,15,16,21) |
InChI Key |
ZLNNDOVKLAIOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N)Cl |
Origin of Product |
United States |
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